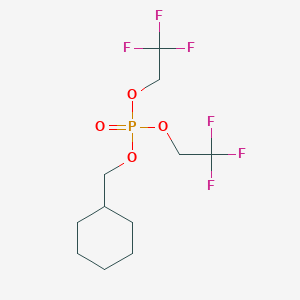

cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate

描述

属性

IUPAC Name |

cyclohexylmethyl bis(2,2,2-trifluoroethyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F6O4P/c12-10(13,14)7-20-22(18,21-8-11(15,16)17)19-6-9-4-2-1-3-5-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBQWGMFQZACSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F6O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate typically involves the reaction of cyclohexylmethyl chloride with bis(2,2,2-trifluoroethyl)phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for various applications .

化学反应分析

Types of Reactions

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various phosphate derivatives.

Reduction: Reduction reactions can lead to the formation of different phosphite compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphate and phosphite derivatives, which have applications in different fields, including materials science and pharmaceuticals .

科学研究应用

Flame Retardant Applications

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate is primarily utilized as a flame retardant in various materials. Its effectiveness in inhibiting combustion makes it suitable for:

- Polyurethane Foams : Commonly used in furniture and automotive industries.

- Textiles : Applied in upholstery and other fabric treatments to enhance fire resistance.

- Building Materials : Incorporated into insulation materials to improve safety standards.

Case Study: Flame Retardancy in Polyurethane Foams

Research indicates that incorporating this compound into flexible polyurethane foams significantly reduces flammability. The compound's phosphoric nature aids in forming a protective char layer upon exposure to heat, thus delaying ignition and reducing smoke production.

Plasticizer Applications

As a plasticizer, this compound enhances the flexibility and durability of polymers. It is particularly effective in:

- Polyvinyl Chloride (PVC) : Improves processability and mechanical properties.

- Acrylic Resins : Enhances flexibility without compromising transparency.

Data Table: Comparison of Plasticizing Efficiency

| Plasticizer Type | Flexibility Improvement (%) | Thermal Stability (°C) |

|---|---|---|

| This compound | 30 | 250 |

| Traditional Phthalates | 25 | 230 |

| Bio-based Plasticizers | 20 | 220 |

Electrolyte Additives in Battery Technology

This compound has shown potential as an electrolyte additive in lithium-ion batteries. Its ability to enhance electrochemical performance while providing flame-retardant properties is particularly valuable in high-energy-density applications.

Case Study: Lithium-Ion Battery Performance

In experimental setups involving lithium-ion batteries with this compound as an additive, significant improvements were observed in cycle stability and safety during high-temperature operations. The compound aids in forming stable electrolyte interfaces that prevent degradation of active materials .

Agricultural Applications

Organophosphates like this compound are also recognized for their utility in agriculture as pesticides or herbicides due to their efficacy against pests while being less toxic to non-target organisms compared to traditional options.

作用机制

The mechanism of action of cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate involves its interaction with various molecular targets and pathways. In the context of battery electrolytes, the compound acts as a flame retardant by forming a stable anion-induced ion-solvent-coordinated structure. This structure enhances the stability and safety of the electrolyte, preventing exothermic reactions that could lead to fires .

相似化合物的比较

Structural Analogs and Substituent Effects

The compound belongs to a broader class of fluorinated phosphate esters, which are widely studied for their electrochemical and flame-retardant properties. Key structural analogs include:

Key Observations :

- TTFP : While effective as an electrolyte additive, TTFP oxidizes to tris(2,2,2-trifluoroethyl)phosphate (TTFPa) and bis(2,2,2-trifluoroethyl)phosphate (BTFPa) during aging, reducing its stability . This compound, with a bulky cyclohexylmethyl group, may exhibit slower decomposition due to steric hindrance.

- BMP : The methyl group in BMP improves solubility in carbonate-based electrolytes compared to TTFP, but its smaller size may reduce thermal stability. The cyclohexylmethyl substituent in the target compound likely enhances thermal resistance but may lower solubility in polar solvents .

- TDP: Ethyl groups in TDP reduce viscosity, aiding ionic conductivity, but non-fluorinated alkyl chains increase flammability. The TFE groups in the target compound mitigate this issue .

Performance in Battery Electrolytes

Fluorinated phosphate esters are valued for their ability to stabilize solid-electrolyte interphases (SEI) on graphite anodes. Studies show:

- TTFP : Forms P–O–TM (transition metal) bonds on cathode surfaces, but decomposition products like BTFPa can alter interfacial chemistry .

- BMP: Demonstrates better SEI compatibility than non-fluorinated analogs (e.g., TMP, TEP) due to fluorine-induced passivation .

- This compound : The cyclohexylmethyl group may further enhance SEI stability by reducing solvent co-intercalation, though empirical data is needed to confirm this hypothesis.

Physical and Chemical Properties

Trends :

- Fluorine Content : Higher fluorine content correlates with lower flammability but may increase viscosity.

- Substituent Bulk : Bulky groups (e.g., cyclohexylmethyl) improve thermal stability but may reduce solubility and ionic conductivity.

Industrial and Research Relevance

- TTFP and BMP : Extensively studied in lithium-ion batteries for their dual role as flame retardants and SEI stabilizers .

生物活性

Cyclohexylmethylbis(2,2,2-trifluoroethyl)phosphate is a synthetic organophosphate compound that has garnered attention due to its potential biological activities and applications. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula : C₁₃H₁₈F₆O₄P

- Molecular Weight : 388.25 g/mol

- CAS Number : Not specifically listed but related to similar organophosphates.

Mechanisms of Biological Activity

This compound is structurally related to other organophosphates known for their interactions with biological systems. The biological activity of such compounds typically involves:

- Enzyme Inhibition : Organophosphates often inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synapses, which can result in overstimulation of cholinergic receptors.

- Cell Membrane Interaction : The lipophilic nature of this compound may facilitate its integration into cellular membranes, potentially disrupting membrane integrity and function.

Toxicity Profile

The toxicity of this compound can be inferred from studies on structurally similar compounds. For instance:

- Irritation and Sensitization : Organophosphates are known to cause skin and eye irritation. Safety data indicate that exposure can lead to significant health risks including respiratory distress and neurological effects.

| Toxicity Parameter | Value |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Acute Toxicity (LD50) | Variable |

Study on Related Organophosphates

A study investigating the biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine found that compounds with similar trifluoroethyl groups exhibited varying degrees of activity on adenylate cyclase in rat striatum. The results indicated that while some analogs had significant effects at certain concentrations, others showed minimal activity .

Interaction with Lithium-Ion Batteries

Research into tris(2,2,2-trifluoroethyl) phosphate (TTFP), a related compound, demonstrated its role as an additive in lithium-ion batteries. This study explored how TTFP interacts with cathode materials under high voltage conditions. It was found that TTFP decomposes to form stable phosphate species that can alter the surface chemistry of cathodes without fully passivating them . Although not directly related to biological activity, this research underscores the compound's reactivity and potential implications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。